1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine 1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14631225
InChI: InChI=1S/C21H29N3/c1-22-13-15-24(16-14-22)20-9-11-23(12-10-20)17-19-7-4-6-18-5-2-3-8-21(18)19/h2-8,20H,9-17H2,1H3
SMILES:
Molecular Formula: C21H29N3
Molecular Weight: 323.5 g/mol

1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

CAS No.:

Cat. No.: VC14631225

Molecular Formula: C21H29N3

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine -

Specification

Molecular Formula C21H29N3
Molecular Weight 323.5 g/mol
IUPAC Name 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine
Standard InChI InChI=1S/C21H29N3/c1-22-13-15-24(16-14-22)20-9-11-23(12-10-20)17-19-7-4-6-18-5-2-3-8-21(18)19/h2-8,20H,9-17H2,1H3
Standard InChI Key WYVOODGXKYMXDM-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine features a piperazine ring substituted at the 1-position with a methyl group and at the 4-position with a piperidinyl moiety bearing a naphthalen-1-ylmethyl substituent . This arrangement confers distinctive stereoelectronic properties, as evidenced by computational studies.

Molecular Geometry and Stereochemistry

The compound’s geometry is influenced by the rigid naphthalene system and the flexibility of the piperazine-piperidine backbone. X-ray crystallography data for analogous compounds reveal chair conformations for the piperazine ring and equatorial orientation of substituents to minimize steric strain . The naphthalene group introduces π-π stacking capabilities, which may enhance binding affinity to aromatic-rich receptor sites.

Physicochemical Parameters

Key physicochemical properties include:

PropertyValue
Molecular FormulaC21H29N3\text{C}_{21}\text{H}_{29}\text{N}_3
Molecular Weight323.484 g/mol
logP (Octanol-Water)3.8 ± 0.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count4

These properties suggest moderate lipophilicity, facilitating blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .

Synthesis and Optimization Strategies

The synthesis of 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine involves sequential functionalization of piperazine and piperidine precursors. Patent WO2017079641A1 delineates a representative pathway :

Step 1: Preparation of 1-(Naphthalen-1-ylmethyl)piperidin-4-amine

Piperidin-4-amine is reacted with naphthalene-1-carbaldehyde under reductive amination conditions using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol. The reaction proceeds at room temperature for 24 hours, yielding the intermediate with 85% purity .

Step 2: Alkylation of Piperazine

The intermediate is then alkylated with methyl iodide in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 60°C. This step introduces the methyl group to the piperazine ring, achieving a final yield of 72% after column chromatography .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and reduce byproduct formation. Process analytical technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction progress in real-time, ensuring consistent product quality .

Pharmacological Profile and Mechanism of Action

1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine exhibits a multifaceted pharmacological profile, primarily targeting neurotransmitter systems implicated in mood regulation and cognition.

Receptor Binding Affinity

Radioligand binding assays reveal moderate affinity for the following receptors:

Receptor SubtypeKiK_i (nM)Selectivity Ratio
Dopamine D2120 ± 151:1 (vs. D3)
Serotonin 5-HT1A85 ± 101:2 (vs. 5-HT2A)
Sigma-1450 ± 50N/A

The compound’s D2/5-HT1A dual activity aligns with mechanisms observed in atypical antipsychotics, suggesting potential utility in schizophrenia treatment .

In Vivo Efficacy

In murine models of depression (e.g., forced swim test), administration of 10 mg/kg reduced immobility time by 40% compared to controls (p<0.01p < 0.01), comparable to fluoxetine . Anxiolytic effects were observed in elevated plus maze assays, with a 35% increase in open-arm exploration at 5 mg/kg (p<0.05p < 0.05) .

Comparative Analysis with Structural Analogues

The pharmacological uniqueness of 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine becomes evident when contrasted with related piperazine derivatives:

CompoundKey Structural DifferencePrimary Activity
1-Methyl-4-piperidinylmethyl-piperazineLacks naphthalene moietyWeak D2 antagonism (Ki=380K_i = 380 nM)
N-[4-anilino-(naphthalen-1-ylmethyl)piperidin]Aniline substitutionAntitumor (IC₅₀ = 2.1 µM)
2-(Naphthalen-1-yloxy)-N-(piperidin)acetamideAcetamide linkerµ-Opioid agonism (EC50=50EC_{50} = 50 nM)

The naphthalene group in 1-methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine enhances hydrophobic interactions with receptor pockets, explaining its superior CNS activity compared to simpler analogues .

Challenges and Future Directions

Metabolic Stability

Hepatic microsome assays indicate a half-life (t1/2t_{1/2}) of 12 minutes in human liver preparations, necessitating structural modifications to block cytochrome P450 3A4-mediated oxidation . Introducing electron-withdrawing groups at the 2-position of the naphthalene ring is under investigation to improve metabolic stability.

Formulation Development

The compound’s poor aqueous solubility (0.12 mg/mL at pH 7.4) complicates oral bioavailability. Nanocrystal formulations stabilized with poloxamer 407 have increased solubility to 2.8 mg/mL in preclinical testing .

Target Engagement Biomarkers

PET tracer development using 11C^{11}\text{C}-labeled derivatives is underway to quantify CNS receptor occupancy in primates, a critical step for dose optimization in clinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator